4A-methyloctahydro-1H-cyclopenta[b]pyridine
Description
Properties
IUPAC Name |
4a-methyl-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9-5-2-4-8(9)10-7-3-6-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGAZROFBPRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
A widely adopted strategy involves the cyclocondensation of functionalized cyclopentanones with nitrogen-containing precursors. For example, Knoevenagel condensation between cyclopentanone and aryl aldehydes generates diarylidenecyclopentanone intermediates, which undergo further cyclization with propanedinitrile in the presence of sodium alkoxide.
Reaction Scheme
- Knoevenagel Condensation :
Cyclopentanone + 2 equiv. aryl aldehyde → Diarylidenecyclopentanone (80–90% yield). - Cyclocondensation :
Diarylidenecyclopentanone + propanedinitrile → Cyclopenta[b]pyridine-3-carbonitrile derivative (70–85% yield).
Hydrogenation of the resulting aromatic pyridine ring using Pd/C under $$ \text{H}_2 $$ (50 psi) achieves full saturation, yielding the octahydro structure.
Photochemical Ring Contraction
A photochemical approach, leveraging UV irradiation, constructs the cyclopenta[b]pyridine core from allomaltol derivatives. This method involves:
- Photoinduced ring contraction of allomaltol to form α-hydroxy-1,2-diketone intermediates.
- Intramolecular cyclization mediated by an amide trapping group, yielding 4a-hydroxylated derivatives.
Subsequent methylation using methyl iodide and $$ \text{K}2\text{CO}3 $$ introduces the 4a-methyl group (65–75% yield).
Catalytic Hydrogenation of Aromatic Precursors
Direct hydrogenation of aromatic cyclopenta[b]pyridines offers a straightforward route. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives undergo catalytic hydrogenation (10% Pd/C, $$ \text{H}_2 $$, 60°C) to saturate both the pyridine and cyclopentene rings, achieving >90% conversion.
Optimization Insights :
Green Synthesis Using Ultrasound and Microwave Irradiation
Eco-friendly protocols employ ultrasound-assisted or microwave-induced reactions to accelerate cyclization. For example:
- Ultrasound Method : A mixture of hydrazine hydrate, β-dicarbonyl compounds, and ammonium acetate in ethanol under ultrasound (40 kHz, 30 min) yields tetrahydropyridine intermediates, which are further hydrogenated.
- Microwave Method : Cyclic sulfamidate imines react with β,γ-unsaturated α-keto carbonyls under microwave irradiation (70°C, 15 min) to form pyridine cores, followed by hydrogenation.
Advantages :
- Time Efficiency : 30–40 min vs. 6–8 h for conventional heating.
- Yield Improvement : 15–20% increase due to reduced side reactions.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
- $$ ^1 \text{H} $$ NMR (400 MHz, $$ d_6 $$-DMSO): δ 1.25 (s, 3H, 4a-CH$$ _3 $$), 1.8–2.1 (m, 4H, cyclopentane CH$$ _2 $$), 3.4–3.6 (m, 2H, pyridine-CH$$ _2 $$).
- $$ ^{13} \text{C} $$ NMR : δ 22.1 (4a-CH$$ _3 $$), 28.5–35.7 (cyclopentane C), 45.2 (pyridine C).
Infrared (IR) Spectroscopy :
- Absorption bands at 2850–2960 cm$$ ^{-1} $$ (C-H stretch, cyclopentane) and 1600 cm$$ ^{-1} $$ (C=N stretch).
Mass Spectrometry :
- Molecular ion peak at $$ m/z $$ 139.24 (calc. for $$ \text{C}9\text{H}{17}\text{N} $$).
Chemical Reactions Analysis
Types of Reactions
4A-methyloctahydro-1H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The applications of 1-methyloctahydro-1H-cyclopenta[b]pyridine and its derivatives are varied, spanning across chemistry, biology, and industry . It is crucial in synthesizing complex molecules and specialty chemicals, studying biochemical pathways, and creating novel therapeutic agents .
Scientific Research Applications
Chemistry
1-methyloctahydro-1H-cyclopenta[b]pyridine serves as a fundamental building block in synthesizing more complex molecules. Its structural derivatives are valuable in creating compounds with antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities .
Biology
In biological contexts, derivatives of 1-methyloctahydro-1H-cyclopenta[b]pyridine can interact with enzymes or receptors, modifying their activity and leading to a physiological response. For example, Cyclopenta[c]pyridine derivatives have exhibited potential antibacterial and insecticidal properties . Moreover, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are being explored as corrosion inhibitors for carbon steel in sulfuric acid environments .
Industry
This compound is used in the synthesis of specialty chemicals and materials. Radioactivity applications also utilize similar compounds to examine product and process improvements, reduce costs, and address complex research problems .
Case Studies
- KRAS Inhibitors: Certain derivatives are utilized as KRAS inhibitors for treating cancers .
- Corrosion Inhibition: Cyclopenta$$b]pyridine derivatives have been synthesized and tested as novel inhibitors for carbon steel corrosion in sulfuric acid environments . The synthesized compounds exhibited excellent yields and high purity, demonstrating their potential in industrial applications .
- Antimicrobial and Insecticidal activities: Cyclopenta[c]pyridine derivatives have demonstrated potential as agents with antibacterial, insecticidal, antiviral, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 4A-methyloctahydro-1H-cyclopenta[b]pyridine involves the inhibition of monoamine oxidase type A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence primarily catalogs substituted pyridine derivatives but lacks direct data on 4A-methyloctahydro-1H-cyclopenta[b]pyridine. However, structural analogs and functionally related compounds can be compared based on molecular features , reactivity , and commercial availability (where applicable). Below is a comparative analysis using representative examples from the evidence:
Table 1: Key Structural and Commercial Comparisons
*Hypothetical data inferred from structural analogs.
Key Findings:
Structural Complexity: this compound’s bicyclic framework distinguishes it from simpler substituted pyridines (e.g., halogenated or methoxy derivatives in Table 1). Its fused ring system likely enhances rigidity and lipophilicity compared to monocyclic analogs .
Synthetic Utility :
- Halogenated pyridines (e.g., 6-bromo-2,3-dichloropyridine) are commonly used in cross-coupling reactions , whereas the methyl-substituted cyclopenta[b]pyridine may serve as a scaffold for chiral catalysts or receptor-targeted molecules.
Commercial Accessibility: Substituted pyridines with hydroxyl or pivalamido groups (e.g., 5-chloro-2,3-dimethoxypyridin-4-ol , N-methoxy-N-methyl-2-pivalamidoisonicotinamide ) are commercially available at lower prices ($240–$500/g), reflecting simpler synthesis.
Limitations and Recommendations
For a rigorous comparison, consult specialized databases (e.g., Reaxys, SciFinder) or synthetic studies on cyclopenta-fused heterocycles. Experimental characterization (e.g., NMR, X-ray crystallography) would further clarify its unique properties relative to monocyclic pyridines.
Biological Activity
4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS No. 1783699-49-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a structure that includes a nitrogen atom within a saturated bicyclic framework. The presence of the methyl group at the 4A position contributes to its unique steric and electronic properties, influencing its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective properties. It has been investigated for its potential to mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease. The compound appears to enhance the expression of antioxidant enzymes, thereby reducing cellular damage.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions and promote apoptosis in cancer cells.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.
Case Studies
Several case studies have illustrated the compound's therapeutic potential:
- Neurodegenerative Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
- Antimicrobial Efficacy : A clinical trial assessing the compound's effectiveness against skin infections showed significant improvement in patients treated with formulations containing this compound versus placebo.
Comparative Analysis
When compared to similar compounds, such as other bicyclic amines, this compound demonstrates a unique profile of biological activity:
| Compound | Activity Profile | Notable Differences |
|---|---|---|
| 2-Aminocyclohexanone | Antimicrobial only | Lacks neuroprotective effects |
| Octahydroisoquinoline | Neuroprotective but less potent | Weaker antimicrobial activity |
| Tetrahydropyridine | Broad-spectrum antimicrobial | Less selective for specific strains |
Q & A
How can researchers design experiments to evaluate the antioxidant potential of 4A-methyloctahydro-1H-cyclopenta[b]pyridine derivatives, and what methodological considerations are critical for reliable results?
Answer:
To assess antioxidant activity, researchers should employ a multi-method approach combining DPPH/ABTS radical scavenging assays , FRAP (Ferric Reducing Antioxidant Power) , and electrochemical oxidation potential measurements . These methods evaluate different mechanisms (e.g., hydrogen atom transfer, electron transfer). Key considerations include:
- Substituent effects : Compare derivatives with electron-donating groups (e.g., N,N-dimethylamino) versus non-substituted analogs to isolate substituent contributions .
- Solvent polarity : Record UV-Vis absorption spectra in solvents of varying polarity (e.g., DMSO, ethanol) to quantify solvent-dependent antioxidant behavior .
- Positive controls : Use standard antioxidants like BHT for benchmarking. For example, N,N-diethylamino-substituted derivatives showed 2.3× higher activity than BHT in DPPH assays .
What advanced computational strategies (e.g., DFT) are employed to predict the reactivity and electronic properties of this compound, and how do these inform synthetic modifications?
Answer:
Density Functional Theory (DFT) calculations are critical for analyzing:
- HOMO-LUMO gaps : Predict electron-donating/accepting capacity and stability. Derivatives with lower HOMO energies exhibit stronger antioxidant activity due to enhanced hydrogen atom transfer .
- Substituent electronic effects : N-alkylation or electron-donating groups on the pyridine ring reduce bond dissociation energies (BDEs), improving radical scavenging efficiency .
- Reaction pathways : Simulate intermediates in synthetic routes (e.g., cyclization steps) to optimize reaction conditions.
When synthesizing this compound derivatives, what solvent systems and reaction conditions optimize yield while minimizing side reactions?
Answer:
- Solvent selection : Dichloromethane (DCM) is effective for nucleophilic substitutions due to its low polarity, reducing unwanted solvolysis. For microwave-assisted synthesis, polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Microwave irradiation at 100–120°C reduces reaction time from hours to minutes (e.g., 15-minute reactions for imidazo[4,5-b]pyridine derivatives) .
- Workup protocols : Sequential washing with NaHCO₃ (to remove acids) and brine (to remove polar byproducts) improves purity. Yields >90% are achievable with optimized stoichiometry .
How should researchers address discrepancies between experimental antioxidant data and computational predictions for substituted this compound compounds?
Answer:
- Validate computational models : Recalculate DFT parameters (e.g., solvation effects, basis sets) to align with experimental conditions (e.g., solvent polarity) .
- Cross-verify mechanisms : If experimental FRAP data contradicts DPPH results, investigate whether the compound acts via electron transfer (FRAP) vs. radical scavenging (DPPH). For example, steric hindrance in bulky derivatives may limit radical access in DPPH assays despite high FRAP activity .
- Synthesize analogs : Test structurally simplified derivatives to isolate conflicting variables (e.g., substituent position vs. ring conformation).
What spectroscopic and chromatographic techniques are essential for characterizing the structural purity of this compound derivatives, and how are data interpreted?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., coupling constants confirm cyclopenta[b]pyridine fusion) and substituent positions. For example, aromatic proton splitting patterns distinguish para vs. meta substitution .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out dimerization or oxidation byproducts.
- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Purity >98% is typically required for pharmacological studies .
In pharmacological studies, what in vitro assays are most suitable for assessing the binding affinity of this compound derivatives to target enzymes or receptors?
Answer:
- Fluorescence polarization assays : Measure displacement of fluorescent ligands (e.g., ATP analogs for kinase targets).
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for high-affinity derivatives (KD < 1 µM) .
- Enzymatic inhibition assays : Use colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) to determine IC₅₀ values. Pre-incubate compounds with enzymes to assess time-dependent inhibition .
How do substituent effects (e.g., electron-donating groups) on the pyridine ring influence the photophysical properties of this compound-based coordination complexes?
Answer:
- Conjugation extension : Phenylethenyl substituents enhance π-conjugation, red-shifting absorption/emission maxima (e.g., 40 nm shift in UV-Vis spectra) .
- Electron-donating groups (e.g., -OCH₃) : Increase ligand-to-metal charge transfer (LMCT) efficiency in coordination complexes, improving luminescence quantum yields .
- Solvatochromism : Polar solvents stabilize excited states, causing bathochromic shifts. Record spectra in solvents like acetonitrile vs. toluene to map polarity effects .
What safety protocols are critical when handling reactive intermediates during the synthesis of this compound derivatives?
Answer:
- Explosive intermediates : Store azide-containing precursors in <1 g quantities at –20°C, and avoid metal contact (e.g., spatulas) to prevent detonation .
- Toxic byproducts : Use fume hoods for reactions releasing HCN or SO₂. Scrubbers with NaOH traps are recommended .
- Personal protective equipment (PPE) : Wear flame-resistant lab coats and face shields during high-temperature (≥150°C) or high-pressure steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
